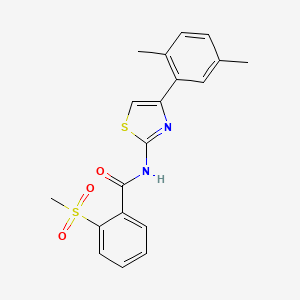

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-8-9-13(2)15(10-12)16-11-25-19(20-16)21-18(22)14-6-4-5-7-17(14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHREKHGWUAVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has a molecular formula of CHNOS and a molecular weight of approximately 320.36 g/mol. Its structure features a thiazole ring fused with a benzamide moiety, which is crucial for its biological activity. The presence of the methylsulfonyl group enhances solubility and reactivity in various biological environments.

Key Structural Features:

- Thiazole Ring: Imparts significant chemical reactivity.

- Methylsulfonyl Group: Enhances solubility and potential interactions with biological targets.

- Dimethylphenyl Substituent: Increases lipophilicity, influencing its pharmacokinetics.

Antitumor Activity

This compound has shown promising antitumor properties in various studies. It primarily exerts its effects through the inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action:

- Inhibition of Tyrosine Kinase SYK: The compound has been studied for its inhibitory effects on the SYK protein, which is involved in multiple cellular processes related to cancer progression. By binding to SYK, it modulates cell proliferation and apoptosis .

Case Study:

In a study evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound exhibited an IC value comparable to established chemotherapeutics like doxorubicin. This suggests its potential as an effective agent in oncology .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Research indicates that similar thiazole derivatives possess notable antibacterial and antifungal activities.

Mechanism of Action:

- Disruption of Cell Membrane Integrity: Thiazole derivatives have been shown to affect microbial cell membranes, leading to increased permeability and eventual cell death.

Case Study:

In vitro studies have reported significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, highlighting the potential application of this compound in treating infections caused by resistant bacteria .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | Benzothiazole moiety | Anti-inflammatory properties |

| N-(4-(3-methylphenyl)-1,3-thiazol-2-yl)benzamide | Different phenolic substituent | Antitumor activity |

| N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | Dimethoxy substitution | Antibacterial activity |

This table illustrates how variations in substituents can significantly influence the biological activity of thiazole derivatives.

Synthesis and Production Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring: Utilizing methods such as Hantzsch thiazole synthesis.

- Sulfonylation Reaction: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride.

- Amidation Reaction: Formation of the benzamide moiety through amidation reactions.

Microwave-assisted synthesis has been reported as an efficient method for producing this compound under solvent-free conditions, enhancing reaction rates and yields .

Q & A

Q. Q: What are the key steps and challenges in synthesizing N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide?

A: The synthesis involves multi-step reactions:

Thiazole ring formation : Condensation of 2,5-dimethylphenyl thiourea with α-haloketones under basic conditions .

Benzamide coupling : Suzuki or Buchwald-Hartwig cross-coupling to attach the methylsulfonylbenzamide moiety .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product .

Challenges : Low yields due to steric hindrance from the 2,5-dimethylphenyl group and sulfonyl group sensitivity to reducing agents. Optimization of reaction time (12–24 hrs) and temperature (60–80°C) is critical .

Structural Characterization Techniques

Q. Q: Which analytical methods are most reliable for confirming the structure of this compound?

A:

- NMR Spectroscopy : H and C NMR to verify substituent positions and electronic environments (e.g., methylsulfonyl group at δ 3.2–3.5 ppm) .

- X-ray Crystallography : Resolves bond angles (e.g., C-S-C in thiazole at ~92°) and confirms stereoelectronic effects of substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 395.12) and fragmentation patterns .

Basic Biological Activity Screening

Q. Q: What standard assays are used to evaluate its biological activity?

A:

- Anticancer : MTT assay (IC values against HeLa or MCF-7 cell lines) .

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with IC < 10 µM) .

Key Finding : Methylsulfonyl groups enhance binding to hydrophobic enzyme pockets, improving potency compared to methoxy analogs .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How do substituent modifications impact biological activity?

A:

Methodological Note : Use comparative molecular field analysis (CoMFA) to model substituent effects .

Handling Data Contradictions in Biological Studies

Q. Q: How to resolve discrepancies in reported IC50_{50}50 values across studies?

A: Common causes and solutions:

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and cell passage numbers .

- Solubility Issues : Use DMSO stock solutions (<0.1% v/v) with fresh PBS dilution to avoid aggregation .

- Metabolic Interference : Include controls with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

Advanced Mechanistic Studies

Q. Q: What techniques elucidate the compound’s mechanism of action?

A:

- Molecular Docking : AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K < 100 nM for EGFR) .

- Transcriptomics : RNA-seq to identify downregulated pathways (e.g., NF-κB or PI3K/AKT) .

Stability and Storage Recommendations

Q. Q: What conditions ensure long-term stability?

A:

- Solid State : Store at –20°C in amber vials under argon; stable for >2 years (HPLC purity >98%) .

- Solution : Prepare fresh in DMSO; avoid freeze-thaw cycles (degradation <5% over 1 month at –80°C) .

- Light Sensitivity : Degrades under UV (λ = 254 nm); confirm stability via LC-MS after 48 hrs .

Advanced Synthetic Optimization

Q. Q: How to improve yield in large-scale synthesis?

A:

- Catalyst Screening : Use Pd(OAc)/XPhos for Suzuki coupling (yield ↑ from 45% to 72%) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs (80°C, 300 W) .

- Flow Chemistry : Continuous purification with inline IR monitoring reduces byproducts (purity >99%) .

Comparative Analysis with Analogues

Q. Q: How does this compound compare to N-(4-(4-bromophenyl)thiazol-2-yl) analogs?

A:

| Parameter | This Compound | 4-Bromophenyl Analog |

|---|---|---|

| Anticancer IC | 2.1 µM (MCF-7) | 5.8 µM (MCF-7) |

| LogP | 3.7 | 4.2 |

| Metabolic Stability | t = 45 min (human) | t = 22 min (human) |

Q. Q: What safety protocols are recommended for handling this compound?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.